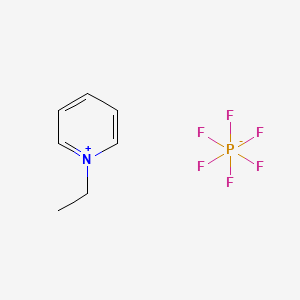

1-Ethylpyridinium hexafluorophosphate

描述

属性

IUPAC Name |

1-ethylpyridin-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.F6P/c1-2-8-6-4-3-5-7-8;1-7(2,3,4,5)6/h3-7H,2H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUFJPDZCQJYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047875 | |

| Record name | 1-Ethylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103173-73-5 | |

| Record name | N-Ethylpyridinium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103173735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLPYRIDINIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05L80G706R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 1 Ethylpyridinium Hexafluorophosphate

Conventional Preparation Strategies

Traditional methods for synthesizing 1-Ethylpyridinium hexafluorophosphate (B91526) rely on well-established chemical reactions, which have been optimized over time for yield and purity.

The crucial step in forming the target compound is the replacement of the halide anion (typically bromide or iodide) from the 1-ethylpyridinium precursor with the hexafluorophosphate (PF₆⁻) anion. This is most commonly achieved through a metathesis reaction. The process involves dissolving the 1-ethylpyridinium halide salt in a suitable solvent, such as methanol (B129727) or acetonitrile, and then introducing a source of the hexafluorophosphate anion, typically an alkali metal salt like potassium hexafluorophosphate (KPF₆). nih.gov The reaction drives to completion due to the precipitation of the insoluble alkali halide salt (e.g., KBr or KI) from the solution, which can be removed by filtration.

Another effective method for anion exchange involves the use of anion exchange resins (AER). nih.gov In this technique, a column is packed with a resin that has been pre-loaded with the desired hexafluorophosphate anion. nih.gov A solution of the 1-ethylpyridinium halide is then passed through the column. The resin captures the halide anions from the solution and releases the hexafluorophosphate anions, resulting in a pure solution of the desired ionic liquid. nih.gov This method is highly efficient, often yielding quantitative exchange and resulting in a product with very low residual halide content. nih.gov The versatility of AER allows for the exchange of a wide range of anions, as demonstrated with various pyridinium (B92312) and imidazolium (B1220033) salts. nih.gov

Table 1: Anion Exchange in Pyridinium Salts Using Anion Exchange Resin (AER) Method

| Initial Anion | Target Anion | Solvent | Yield | Reference |

|---|---|---|---|---|

| Iodide (I⁻) | Acetate (AcO⁻) | Methanol | 84% | nih.gov |

| Iodide (I⁻) | Acetate (AcO⁻) | Acetonitrile | Quantitative | nih.gov |

| Iodide (I⁻) | Various Anions | Methanol | ≥ 98% | nih.gov |

The precursor for the anion exchange reaction is typically 1-ethylpyridinium bromide or 1-ethylpyridinium iodide. tue.nlresearchgate.net This compound is synthesized via a quaternization reaction, a type of Sₙ2 reaction, involving pyridine (B92270) and an ethyl halide (e.g., ethyl bromide or ethyl iodide). ucla.edu Pyridine acts as the nucleophile, attacking the electrophilic ethyl group of the alkyl halide to form the 1-ethylpyridinium cation. ucla.edu

Green Chemistry Approaches to Synthesis

In response to the growing need for environmentally benign chemical processes, several green chemistry approaches have been developed for the synthesis of pyridinium-based ionic liquids. These methods often lead to shorter reaction times, higher yields, and reduced solvent usage. nih.gov

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of ionic liquids. scirp.orgbiotechjournal.in Compared to conventional heating methods, microwave-assisted synthesis offers advantages such as rapid and uniform heating, which can dramatically reduce reaction times and often improve yields. scirp.orgresearchgate.net For the anion exchange step, a mixture of the pyridinium halide and a salt like KPF₆ in a minimal amount of solvent can be subjected to microwave irradiation, with reactions often completing in minutes rather than hours. scirp.org This method is considered an efficient, eco-friendly alternative to traditional synthesis. scirp.orgresearch-nexus.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Anion Exchange

| Method | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Several Hours | Varies (Reflux) | Good | scirp.org |

| Microwave Irradiation | 10 minutes | 70 °C | Quantitative | scirp.org |

Ultrasound-assisted synthesis is another green technique that significantly enhances the reaction rates for preparing ionic liquids. scielo.org.zascielo.org.za The application of ultrasonic irradiation creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid—which generates localized high pressures and temperatures, thereby accelerating mass transfer and chemical reactions. scielo.org.za Both the initial N-alkylation of pyridine and the subsequent anion exchange can be expedited using this method. nih.govnih.gov Studies have shown that reaction times can be reduced from many hours under conventional conditions to just a few hours or even minutes with ultrasound, while still achieving high yields. nih.govscielo.org.zanih.gov

Table 3: Comparison of Conventional vs. Ultrasound-Assisted N-Alkylation

| Method | Reaction Time | Conditions | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | > 12 hours | Reflux in Toluene | Moderate-Good | scielo.org.zanih.gov |

| Ultrasound Irradiation | 5 hours | 70 °C in Toluene | Good-Excellent | scielo.org.zascielo.org.za |

| Ultrasound (Anion Exchange) | 45 minutes | 70 °C in Dichloromethane | Excellent | nih.gov |

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. Both microwave-assisted and ultrasound-irradiated syntheses can often be conducted under solvent-free conditions. biotechjournal.in For the N-alkylation step, the liquid reactants (pyridine and an alkyl halide) can be mixed and directly subjected to microwave or ultrasonic energy. This approach not only reduces environmental impact and simplifies product work-up but can also lead to higher reaction efficiency. The ability to perform these reactions without a solvent represents a significant advancement in the sustainable production of 1-Ethylpyridinium hexafluorophosphate and other ionic liquids. biotechjournal.in

Purification and Isolation Techniques in Research Scale

The purification of this compound on a research scale is a critical step to remove unreacted starting materials, byproducts, and residual solvents, ensuring the final product possesses the desired physicochemical properties. The common methods employed are recrystallization and treatment with activated carbon, followed by rigorous drying.

Recrystallization: This is a primary technique for purifying solid ionic liquids like this compound. The choice of solvent is crucial and is often an alcohol, such as ethanol (B145695) or methanol. The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution. Upon cooling, the solubility of the ionic liquid decreases, leading to the formation of crystals, while impurities tend to remain in the solution. For instance, in the synthesis of similar pyridinium salts, recrystallization from ethanol has been effectively used. rsc.org The process may need to be repeated to achieve the desired purity level. For some pyridinium salts with longer alkyl chains, crystallization from ether suspensions or acetone (B3395972) has also been reported. The effectiveness of recrystallization is dependent on the solubility differences between the desired compound and the impurities in the chosen solvent system.

Activated Carbon Treatment: To remove colored impurities and other organic contaminants, the ionic liquid, dissolved in a suitable solvent, can be treated with activated carbon. The high surface area and porous structure of activated carbon allow it to adsorb these impurities. The mixture is typically stirred for a specific period, after which the activated carbon is removed by filtration. This method is particularly useful for decolorizing the product.

Washing and Drying: After initial isolation, the crude product is often washed with a solvent in which the ionic liquid has low solubility, such as diethyl ether or ethyl acetate, to remove any remaining soluble impurities. nih.gov Given that the hexafluorophosphate anion can be sensitive to water, leading to the formation of hydrogen fluoride (B91410), thorough drying of the final product is essential. rsc.org This is typically achieved by drying the solid under high vacuum for an extended period. The water content of the final product can be quantified using Karl-Fischer titration to ensure it meets the required specifications for its intended application.

The following table summarizes the common purification techniques used for this compound at a research scale:

| Purification Technique | Description | Key Parameters |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Solvent choice (e.g., ethanol, methanol), cooling rate, number of cycles. |

| Activated Carbon Treatment | Adsorption of colored and organic impurities onto activated carbon. | Amount of activated carbon, treatment time, solvent. |

| Washing | Rinsing the product with a solvent of low solubility for the ionic liquid. | Choice of washing solvent (e.g., diethyl ether, ethyl acetate). |

| Drying | Removal of residual solvents and water. | Vacuum level, temperature, duration. |

Yield Optimization and Scalability Studies for Laboratory Synthesis

Optimizing the yield and considering the scalability of the synthesis of this compound are crucial aspects for efficient laboratory production and potential future scale-up. While specific, detailed studies on this particular ionic liquid are limited, general principles derived from the synthesis of other pyridinium-based ionic liquids can be applied.

Quaternization Reaction: The formation of the 1-ethylpyridinium cation is typically achieved by reacting pyridine with an ethylating agent, such as ethyl bromide or ethyl iodide. To drive the reaction towards completion and maximize the yield of the cation, an excess of the ethylating agent can be used. The reaction temperature and time are also critical parameters. For similar N-alkylation of pyridines, refluxing the reaction mixture for an extended period (e.g., 40-72 hours) is common. nih.gov The choice of solvent can also influence the reaction rate and yield. While some syntheses are performed neat, the use of a solvent like ethanol is also reported. nih.gov

Anion Metathesis: The anion exchange reaction, where the halide anion of the intermediate salt is replaced by the hexafluorophosphate anion, is a key step. The choice of the hexafluorophosphate salt (e.g., potassium hexafluorophosphate (KPF6) or ammonium (B1175870) hexafluorophosphate (NH4PF6)) and the solvent are important factors. The reaction is often carried out in a solvent in which the starting materials are soluble but the inorganic salt byproduct (e.g., potassium bromide) is poorly soluble, facilitating its removal by filtration. Water or a mixed solvent system is often employed. The stoichiometry of the reactants is crucial; using a slight excess of the hexafluorophosphate salt can help ensure complete conversion. The reaction temperature and time also need to be optimized to maximize the yield of the final product.

The table below outlines key factors that can be adjusted to optimize the yield of this compound in a laboratory setting:

| Reaction Step | Factor for Optimization | Rationale |

| Quaternization | Stoichiometry of Reactants | Using an excess of the ethylating agent can drive the reaction to completion. |

| Reaction Temperature | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. | |

| Reaction Time | Sufficient time is needed for the reaction to reach completion. | |

| Solvent | The choice of solvent can affect reactant solubility and reaction kinetics. | |

| Anion Metathesis | Choice of Hexafluorophosphate Salt | Solubility and reactivity of the salt can impact the ease of reaction and purification. |

| Solvent | The solvent should facilitate the reaction and the separation of the inorganic byproduct. | |

| Stoichiometry of Reactants | A slight excess of the hexafluorophosphate salt can ensure complete anion exchange. |

Scalability Studies: Scaling up the synthesis of this compound from a few grams to a larger laboratory scale (e.g., hundreds of grams) requires careful consideration of several factors to maintain yield and purity.

Heat Transfer: The quaternization reaction is often exothermic. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to localized overheating and potential side reactions. Therefore, efficient stirring and controlled heating/cooling are critical for maintaining a consistent reaction temperature.

Mass Transfer: Adequate mixing becomes more important on a larger scale to ensure that the reactants are in close contact and that the temperature is uniform throughout the reaction mixture. The efficiency of stirring can significantly impact the reaction rate and yield.

Work-up and Purification: The isolation and purification procedures need to be adapted for larger quantities. For example, filtration of the inorganic byproduct after the anion exchange may require larger filtration apparatus. Recrystallization of larger batches may necessitate larger vessels and careful control of the cooling process to obtain uniform crystals.

Solvent Handling: The volume of solvents used will increase with the scale of the synthesis, requiring appropriate handling and safety precautions. The efficiency of solvent removal (e.g., by rotary evaporation) may also be affected by the larger volumes.

Advanced Spectroscopic and Structural Characterization Studies of 1 Ethylpyridinium Hexafluorophosphate

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for analyzing the molecular structure of ionic liquids. These methods probe the vibrational modes of the constituent ions, offering insights into functional groups and the subtle interactions between the cation and anion. organicchemistrydata.org

Infrared (IR) Spectroscopy Analysis for Interionic Interactions and Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups within the 1-ethylpyridinium hexafluorophosphate (B91526) structure and understanding the interactions between the ions. capes.gov.brresearchgate.net The IR spectrum is typically divided into a functional group region and a fingerprint region, both of which provide valuable structural data. capes.gov.br

The vibrational modes of the 1-ethylpyridinium cation can be assigned by comparing its spectrum to those of similar compounds, such as 1-ethylpyridinium bromide and other pyridinium (B92312) salts. nist.govcdnsciencepub.commdpi.com Key absorption bands include:

Aromatic C-H stretching: Vibrations from the C-H bonds on the pyridinium ring are typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: The C-H stretching modes of the ethyl group's methyl (-CH₃) and methylene (B1212753) (-CH₂) components appear in the 3000–2850 cm⁻¹ range. acs.org

Pyridine (B92270) Ring Vibrations: C=C and C=N stretching vibrations within the aromatic ring produce characteristic sharp peaks between 1640 cm⁻¹ and 1480 cm⁻¹. nist.gov

The hexafluorophosphate (PF₆⁻) anion is characterized by a very strong and broad absorption band associated with the P-F stretching vibrations. This band is typically centered in the 850-830 cm⁻¹ region. rsc.org

Interionic interactions , primarily hydrogen bonding, are evident from shifts in these characteristic bands. Hydrogen bonds can form between the fluorine atoms of the PF₆⁻ anion and the hydrogen atoms of the cation, particularly the relatively acidic protons on the pyridinium ring. researchgate.netacs.org These interactions can cause a red-shift (a shift to lower wavenumbers) and broadening of the C-H stretching bands of the cation, indicating a weakening of these bonds due to the electrostatic attraction with the anion. acs.org

Table 1: Key Infrared (IR) Absorption Bands for 1-Ethylpyridinium Hexafluorophosphate

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretching | Pyridinium Ring |

| ~3000-2850 | Aliphatic C-H Stretching (CH₃, CH₂) | Ethyl Group |

| ~1640-1480 | C=C and C=N Ring Stretching | Pyridinium Ring |

| ~840 | P-F Stretching (ν₃) | Hexafluorophosphate Anion |

Raman Spectroscopy for Molecular Vibrational Analysis

For the 1-ethylpyridinium cation , several modes are strongly Raman active. Analysis of related molecules like 3-ethylpyridine (B110496) reveals characteristic bands for the ethyl and pyridine moieties. mdpi.comacs.org A prominent feature in the Raman spectrum of the pyridinium ring is the symmetric "ring-breathing" mode, which appears as a strong, sharp band and is sensitive to substitution and interaction.

The hexafluorophosphate (PF₆⁻) anion exhibits a particularly strong and sharp Raman signal corresponding to the symmetric P-F stretching mode (A₁g symmetry). This peak is typically observed around 741 cm⁻¹ and serves as a clear marker for the anion. researchgate.net The position and symmetry of this band indicate that the octahedral geometry of the anion is largely unperturbed in the ionic liquid state. acs.org

Table 2: Principal Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Component |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretching | Pyridinium Ring |

| ~1030 | Symmetric Ring Breathing | Pyridinium Ring |

| ~741 | Symmetric P-F Stretching (A₁g) | Hexafluorophosphate Anion |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an unparalleled technique for obtaining detailed structural information at the atomic level. By probing the magnetic environments of specific nuclei like ¹H, ¹³C, and ¹⁹F, it is possible to construct a complete picture of the cation and anion structures.

Proton (¹H) NMR Studies of the Cationic Environment

Proton (¹H) NMR spectroscopy provides precise information about the electronic environment of the hydrogen atoms in the 1-ethylpyridinium cation. The spectrum shows distinct signals for the ethyl group and the pyridinium ring protons. mdpi.com Based on data from analogous compounds like 1-ethylpyridinium bromide, the following characteristic signals are expected: researchgate.net

Ethyl Group: The methyl (-CH₃) protons appear as a triplet, and the adjacent methylene (-CH₂) protons appear as a quartet due to spin-spin coupling.

Pyridinium Ring: The protons on the aromatic ring are shifted significantly downfield compared to neutral pyridine. This is due to the deshielding effect of the positive charge on the nitrogen atom. Three distinct signals are typically observed for the ortho (adjacent to N), meta, and para protons. cdnsciencepub.com

Table 3: Expected ¹H NMR Chemical Shifts (δ) for the 1-Ethylpyridinium Cation

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridinium (ortho-H) | ~8.8-9.2 | Doublet (d) |

| Pyridinium (para-H) | ~8.4-8.6 | Triplet (t) |

| Pyridinium (meta-H) | ~7.9-8.1 | Triplet (t) |

| Methylene (-CH₂-) | ~4.6-4.8 | Quartet (q) |

| Methyl (-CH₃) | ~1.5-1.7 | Triplet (t) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to analyze the carbon framework of the 1-ethylpyridinium cation. compoundchem.com Due to the low natural abundance of ¹³C, carbon-carbon coupling is generally not observed, resulting in a spectrum where each unique carbon atom produces a single peak. spectrabase.com The spectrum reveals five distinct signals corresponding to the five chemically different carbon environments in the cation: three for the aromatic ring and two for the ethyl group. organicchemistrydata.org The carbons of the pyridinium ring are found at lower field (higher ppm) compared to benzene, reflecting the influence of the positively charged nitrogen atom. cdnsciencepub.com

Table 4: Typical ¹³C NMR Chemical Shifts (δ) for the 1-Ethylpyridinium Cation

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Pyridinium (ortho-C) | ~145-147 |

| Pyridinium (para-C) | ~144-146 |

| Pyridinium (meta-C) | ~128-130 |

| Methylene (-CH₂-) | ~55-58 |

| Methyl (-CH₃) | ~15-17 |

Fluorine-19 (¹⁹F) NMR for Hexafluorophosphate Anion Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and specific technique for characterizing the hexafluorophosphate anion. acs.orgman.ac.uk Since all six fluorine atoms in the octahedral PF₆⁻ anion are chemically equivalent, they are expected to show a single resonance environment. acs.org However, this signal is split into a doublet due to coupling with the central phosphorus-31 nucleus (³¹P, which has a nuclear spin I = 1/2). This ¹J(P-F) coupling is a hallmark of the PF₆⁻ anion. acs.org The resulting spectrum is a sharp, well-defined doublet, confirming the structural integrity of the anion.

Table 5: Characteristic ¹⁹F NMR Data for the Hexafluorophosphate Anion

| Parameter | Value | Description |

|---|---|---|

| Chemical Shift (δ) | ~ -71 to -73 ppm (rel. to CFCl₃) | Position of the doublet signal. rsc.org |

| Multiplicity | Doublet (d) | Signal is split by the central phosphorus atom. |

| Coupling Constant ¹J(P-F) | ~711 Hz | Measure of the interaction between P and F nuclei. acs.org |

Phosphorus-31 (³¹P) NMR for Hexafluorophosphate Anion Characterization

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and direct analytical method for probing the chemical environment of phosphorus nuclei within a molecule. americanpharmaceuticalreview.com For this compound, ³¹P NMR is particularly instrumental in characterizing the hexafluorophosphate ([PF₆]⁻) anion.

The phosphorus atom in the [PF₆]⁻ anion is in a +5 oxidation state and is symmetrically bonded to six fluorine atoms. This high symmetry and the magnetic properties of both phosphorus-31 and fluorine-19 (both with nuclear spin I = 1/2 and 100% natural abundance) lead to a characteristic NMR signal. In a typical proton-decoupled ³¹P NMR spectrum, the signal for the [PF₆]⁻ anion appears as a septet (a seven-line pattern). This splitting arises from the coupling of the single phosphorus nucleus with the six equivalent fluorine nuclei. The relative intensities of the seven peaks ideally follow the binomial distribution ratio of 1:6:15:20:15:6:1. nih.gov

The chemical shift (δ) of the [PF₆]⁻ anion in the ³¹P NMR spectrum is highly sensitive to its environment, including the solvent and the nature of the cation. For hexafluorophosphate salts, the chemical shift is typically observed in the region of -144 ppm relative to an external standard of 85% H₃PO₄. The precise chemical shift for this compound would be determined by recording the spectrum of a purified sample.

Furthermore, the coupling constant, ¹J(P-F), which represents the magnitude of the interaction between the phosphorus and fluorine nuclei, provides additional structural information. For the [PF₆]⁻ anion, this value is typically around 710 Hz. Any deviation from the characteristic septet or a significant change in the chemical shift could indicate decomposition of the anion, which is known to be sensitive to moisture, or strong ionic interactions in the liquid state.

Mass Spectrometry for Molecular Integrity and Purity Assessment

Mass spectrometry is an essential technique for confirming the molecular weight and assessing the purity of ionic liquids like this compound. Due to the non-volatile and ionic nature of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed.

In positive-ion mode ESI-MS, the spectrum would be expected to show a prominent peak corresponding to the 1-ethylpyridinium cation ([C₇H₁₀N]⁺), with a mass-to-charge ratio (m/z) of 108.1. The isotopic pattern of this peak would confirm its elemental composition.

In negative-ion mode, the spectrum would show a peak for the hexafluorophosphate anion ([PF₆]⁻) at an m/z of 144.96. The presence of both the correct cationic and anionic peaks at their expected m/z values provides strong evidence for the molecular integrity of the salt.

Fragmentation patterns can also offer structural information. While the 1-ethylpyridinium cation is relatively stable, some fragmentation might be observed under harsher ionization conditions. The hexafluorophosphate anion is generally stable, but in some cases, loss of a fluorine atom might be detected.

The purity of the sample can also be evaluated by the absence of significant peaks corresponding to impurities, such as starting materials from the synthesis (e.g., pyridine, ethyl bromide) or decomposition products.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) techniques are indispensable for determining the arrangement of atoms and ions in the solid state, providing definitive information about the crystal structure.

Single-Crystal X-ray Diffraction for Elucidating Interionic Interactions

Single-crystal X-ray diffraction (SCXRD) offers the most detailed and unambiguous three-dimensional picture of the arrangement of ions in a crystal lattice. rsc.org By analyzing the diffraction pattern of a single crystal of this compound, it is possible to determine precise bond lengths, bond angles, and the spatial relationship between the 1-ethylpyridinium cations and the hexafluorophosphate anions.

In a hypothetical crystal structure of this compound, the primary interactions holding the lattice together would be the electrostatic forces between the positively charged pyridinium cation and the negatively charged hexafluorophosphate anion. Additionally, weaker C-H···F hydrogen bonds between the hydrogen atoms of the ethyl and pyridinium groups of the cation and the fluorine atoms of the anion would be expected. The analysis of these interionic distances and angles would be crucial for understanding the packing efficiency and the nature of the non-covalent interactions that govern the solid-state architecture.

A complete single-crystal X-ray diffraction study would yield a crystallographic information file (CIF), containing the unit cell parameters (a, b, c, α, β, γ), space group, atomic coordinates, and other structural details. This information is fundamental for structure-property relationship studies.

Powder X-ray Diffraction for Crystalline Phases and Morphology

A PXRD experiment on a polycrystalline sample of this compound would produce a diffractogram showing a series of peaks at specific 2θ angles. The d-spacings calculated from these peak positions using Bragg's Law are characteristic of the unit cell dimensions of the compound.

The obtained PXRD pattern can be used for:

Phase Identification: By comparing the experimental pattern with a database of known patterns, the identity of the crystalline material can be confirmed.

Purity Assessment: The presence of peaks from other crystalline phases would indicate impurities in the sample.

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to refine the unit cell parameters.

Crystallite Size Estimation: The width of the diffraction peaks can provide an estimate of the average crystallite size through the Scherrer equation.

Theoretical and Computational Chemistry Approaches to 1 Ethylpyridinium Hexafluorophosphate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 1-Ethylpyridinium hexafluorophosphate (B91526) ion pair at an atomic level. These methods model the electronic and nuclear arrangement to predict various chemical and physical characteristics.

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are employed to determine the most stable three-dimensional arrangement of the 1-Ethylpyridinium hexafluorophosphate ion pair. Methods like Hartree-Fock (HF), often used in conjunction with basis sets such as 6-31G+(d,p) and 6-311G+(d,p), can be used to perform geometry optimization. asianpubs.org This process finds the lowest energy conformation of the ion pair in the gas phase.

Following geometry optimization, frequency analysis is typically performed. This calculation predicts the vibrational frequencies (IR spectra) of the molecule. asianpubs.org The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These theoretical spectra can be compared with experimental results to validate the computational model. asianpubs.org Studies on analogous compounds like N-ethyl pyridinium (B92312) bromide have successfully used these methods to analyze vibrational frequencies and confirm structural stability. asianpubs.org

Density Functional Theory (DFT) is a widely used computational method for studying ionic liquids due to its favorable balance of accuracy and computational cost. Functionals such as B3LYP and B3PW91 are commonly applied to investigate the electronic structure and properties of pyridinium-based ionic liquids. asianpubs.orgnih.gov DFT calculations provide a detailed picture of how electrons are distributed within the 1-ethylpyridinium cation and the hexafluorophosphate anion and how they interact.

Theoretical studies on the closely related 1-ethylpyridinium trifluoroacetate (B77799) have demonstrated that DFT is effective in elucidating the nature of cation-anion interactions, which are crucial for the stability of the ionic liquid. nih.gov These calculations can reveal the extent of hydrogen bonding and other non-covalent interactions that define the compound's structure. nih.govresearchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com For this compound, the HOMO is typically localized on the electron-rich hexafluorophosphate anion, while the LUMO is centered on the electron-deficient pyridinium ring of the cation. rsc.orgresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wuxibiology.comnih.gov A large gap suggests high stability and low reactivity.

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of the chemical reactivity and stability of the this compound ion pair.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Represents the chemical reactivity and stability of the molecule. A smaller gap indicates higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Quantifies the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap. |

| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | Describes the power of an atom or group to attract electrons towards itself in a chemical bond. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. It quantifies the stabilization in energy when the system acquires an additional electronic charge. |

This table outlines the definitions of key electronic descriptive parameters that can be derived from HOMO and LUMO energies calculated via DFT.

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex results of a quantum chemical calculation into a familiar Lewis-like picture of chemical bonding. wikipedia.org It provides a detailed analysis of atomic charges and quantifies the charge transfer between the cation and anion. asianpubs.org For pyridinium-based ionic liquids, NBO analysis reveals significant delocalization of electron density from the anion to the cation. asianpubs.orgnih.gov

In a study on 1-ethylpyridinium trifluoroacetate, NBO analysis showed that the primary cation-anion interaction involves electron transfer from the lone pair of an oxygen atom in the anion to the antibonding orbital (σ*) of a C-H bond on the pyridinium ring. nih.gov This type of hyperconjugative interaction is a key stabilizing force in the ion pair. Similar analyses on N-ethyl pyridinium bromide have also confirmed that charges are transferred between the anion and cation. asianpubs.org

The Quantum Theory of Atoms in Molecules (AIM) is another method for analyzing the electron density distribution to characterize chemical bonding. AIM analysis can identify and characterize hydrogen bonds and other non-covalent interactions that are critical to the structure and stability of ionic liquids. nih.gov

Molecular Orbital Theory for Stability and Activity Prediction

Molecular Orbital (MO) theory is a fundamental quantum mechanical approach used to describe the electronic structure of molecules. libretexts.org By combining atomic orbitals, it forms molecular orbitals that extend over the entire molecule, which can be bonding, antibonding, or non-bonding. pearson.comutah.edu The distribution of electrons within these orbitals is a powerful predictor of a molecule's stability and chemical reactivity. youtube.com

A key concept in MO theory is the bond order, calculated as half the difference between the number of electrons in bonding and antibonding orbitals. pearson.com A positive bond order indicates a stable molecule, whereas a bond order of zero or a negative value suggests instability. pearson.comyoutube.com For this compound, MO calculations would confirm the stability of both the 1-ethylpyridinium cation and the hexafluorophosphate anion.

Table 1: Relationship Between Molecular Orbital Parameters and Chemical Properties

| MO Parameter | Implication for Stability & Activity |

| Bond Order | A positive value indicates a stable chemical bond. pearson.com |

| HOMO Energy | Represents the ability to donate an electron; higher energy means it is a better electron donor. |

| LUMO Energy | Represents the ability to accept an electron; lower energy means it is a better electron acceptor. |

| HOMO-LUMO Gap | A large gap correlates with high kinetic stability and low chemical reactivity. nih.gov A small gap indicates higher reactivity. researchgate.net |

This table provides a general framework for interpreting molecular orbital theory results.

Continuum Solvation Models (e.g., Conductor-like Polarizable Continuum Model, CPCM) for Liquid Phase Studies

To understand the behavior of this compound in a liquid state, computational chemists often employ continuum solvation models. These models are an efficient way to account for the effects of a solvent without explicitly simulating every solvent molecule. uchicago.edu The Conductor-like Polarizable Continuum Model (CPCM) is a widely used example.

In CPCM, the solvent is treated as a continuous, polarizable medium with a defined dielectric constant. The solute molecule is placed within a cavity carved out of this continuum. This approach allows for the calculation of the electrostatic interactions between the solute and the solvent, providing valuable information on solvation energies and how the properties of the ionic liquid are influenced by its environment. While direct CPCM studies on this compound were not identified, this method is routinely applied to ionic liquids to study thermodynamic properties of ion pair formation and dissociation in solution. ias.ac.inmdpi.com Such models are crucial for predicting how the ionic species interact and stabilize in the liquid phase. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. ua.pt By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of dynamic processes and intermolecular interactions. nih.govtdl.org

For this compound, MD simulations can elucidate several key properties:

Structural Organization: Simulations reveal how the 1-ethylpyridinium cations and hexafluorophosphate anions arrange themselves in the liquid state, including the formation of ion pairs and larger aggregates. researchgate.netresearchgate.net

Dynamic Properties: Transport properties such as diffusion coefficients and viscosity can be calculated, offering insight into how the ions move within the liquid. ua.pt

Interactions: The nature and strength of interactions, such as hydrogen bonds and van der Waals forces between the ions, can be analyzed. nih.gov Studies on similar pyridinium-based ionic liquids have used MD to investigate their structure and dynamics, providing a template for understanding this compound. researchgate.netnih.gov

Table 2: Information Obtainable from MD Simulations of Ionic Liquids

| Property | Description |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle, indicating local structure. |

| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time, used to calculate diffusion coefficients. |

| Hydrogen Bond Analysis | Identifies the formation, lifetime, and dynamics of hydrogen bonds between cations and anions. |

| Binding Free Energy | Quantifies the strength of the interaction between the cation and anion. nih.gov |

This table summarizes typical outputs from molecular dynamics simulations used to characterize ionic liquids.

Thermodynamics of Ion Pair Interactions and Decomposition Pathways

Theoretical methods, particularly Density Functional Theory (DFT), are essential for investigating the thermodynamics and kinetics of chemical reactions. researchgate.netchemrxiv.org These calculations can determine the reaction enthalpies (ΔH), which indicate whether a reaction releases or consumes energy, and activation energies (Ea), which represent the energy barrier that must be overcome for the reaction to occur. ias.ac.in

For this compound, these calculations are applied to understand both the strength of the ion pair interaction and the pathways of its decomposition. While specific data for this molecule is not present in the search results, extensive research on the analogous compound lithium hexafluorophosphate (LiPF₆) provides a strong basis for understanding the anion's behavior. researchgate.netresearchgate.net Studies on LiPF₆ have calculated activation energies for its thermal decomposition, a process that begins with the breakdown of the PF₆⁻ anion. researchgate.net Similar calculations for this compound would clarify the energy landscape of its potential decomposition reactions, predicting their feasibility under different conditions. researchgate.net

Table 3: Example Activation Energies for LiPF₆ Decomposition Pathways

| Reaction Step | Description | Activation Energy (Ea) |

| Thermal Decomposition | LiPF₆(s) → LiF(s) + PF₅(g) | ~104-116 kJ·mol⁻¹ researchgate.net |

| Hydrolysis | PF₅ + H₂O → POF₃ + 2HF | High energy barrier, kinetically limited at moderate temperatures. chemrxiv.orglbl.gov |

| Reaction with Carbonates | PF₅ + Li₂CO₃ → POF₃ + 2LiF + CO₂ | Considered a rapid chemical reaction pathway. researchgate.netchemrxiv.org |

This table is based on data for Lithium Hexafluorophosphate (LiPF₆) and serves as an illustrative example for the types of calculations relevant to the hexafluorophosphate anion.

The stability of an ionic liquid is intrinsically linked to its decomposition pathways. Theoretical studies are critical for identifying potential decomposition products and elucidating the mechanisms by which they form. researchgate.net For this compound, the decomposition is primarily associated with the hexafluorophosphate (PF₆⁻) anion, which is known to be thermally and hydrolytically sensitive.

Based on extensive studies of LiPF₆, the primary decomposition mechanism of the PF₆⁻ anion is its dissociation into phosphorus pentafluoride (PF₅) and a fluoride (B91410) ion (F⁻). chemrxiv.orglbl.govPF₆⁻ ⇌ PF₅ + F⁻

The resulting PF₅ is a highly reactive Lewis acid that can undergo further reactions. A significant pathway, especially in the presence of trace water, is hydrolysis: chemrxiv.orgPF₅ + H₂O → POF₃ + 2HF

This reaction produces phosphoryl fluoride (POF₃) and hydrogen fluoride (HF), both of which are corrosive and can lead to further degradation of the system. lbl.gov Alternative mechanisms, such as reactions with carbonate impurities, have also been identified as facile routes for POF₃ formation. researchgate.netresearchgate.net Computational studies can model these reaction steps to determine their likelihood and identify the most favorable decomposition routes under various conditions. chemrxiv.org

Table 4: Potential Decomposition Products of this compound

| Compound Name | Chemical Formula | Role in Decomposition |

| Phosphorus pentafluoride | PF₅ | Primary decomposition product of the PF₆⁻ anion. lbl.gov |

| Phosphoryl fluoride | POF₃ | Product of PF₅ hydrolysis or reaction with carbonates. researchgate.netresearchgate.net |

| Hydrogen fluoride | HF | Byproduct of PF₅ hydrolysis. chemrxiv.org |

This table lists key chemical species involved in the decomposition of the hexafluorophosphate anion.

Research on Solution Behavior and Intermolecular Interactions of 1 Ethylpyridinium Hexafluorophosphate

Solute-Solvent Interaction Studies in Binary and Multicomponent Systems

The interactions between 1-Ethylpyridinium hexafluorophosphate (B91526), an ionic liquid, and various solvent systems are critical to understanding its behavior in solution. Studies have particularly focused on its behavior in binary solvent mixtures, such as ethanol (B145695) and water. The nature of these solute-solvent interactions is complex, involving forces such as hydrogen bonding and electrostatic interactions.

Research into the solubility of 1-Ethylpyridinium hexafluorophosphate in ethanol-water mixtures reveals a synergistic effect. The solubility of the ionic liquid is not a simple linear function of the solvent composition but shows a distinct maximum at a specific ratio, indicating complex intermolecular interactions between all three components. This behavior suggests that the presence of both ethanol and water creates a solvent environment that is more favorable for dissolving the ionic liquid than either pure solvent alone. Theoretical studies using conductor-like polarizable continuum models (CPCM) have also been employed to investigate the structure and interaction of the ionic liquid in the liquid phase, providing molecular-level insights into these interactions.

Investigations into Solubility Behavior in Mixed Solvents

The solubility of this compound is a key thermophysical property, essential for the design of processes such as industrial-scale synthesis and purification.

Effect of Solvent Composition on Solubility

Systematic studies have been conducted to measure the solubility of this compound in binary solvent mixtures across a range of temperatures. A notable investigation focused on the ethanol + water system, where solubilities were measured from (278.15 to 345.15) K. The results showed that the solubility is significantly influenced by the composition of the solvent mixture.

Below is a data table showing the experimental mole fraction solubility (x) of this compound in various ethanol + water mixtures at different temperatures.

Experimental Solubility of this compound (x) in Ethanol-Water Mixtures

| Temperature (K) | w(water) = 0.10 | w(water) = 0.20 | w(water) = 0.40 | w(water) = 0.60 | w(water) = 0.80 |

|---|---|---|---|---|---|

| 278.15 | 0.00336 | 0.00494 | 0.00832 | 0.00595 | 0.00346 |

| 288.15 | 0.00481 | 0.00698 | 0.01132 | 0.00821 | 0.00492 |

| 298.15 | 0.00688 | 0.00982 | 0.01541 | 0.01135 | 0.00701 |

| 308.15 | 0.00982 | 0.01381 | 0.02101 | 0.01571 | 0.00995 |

| 318.15 | 0.01396 | 0.01931 | 0.02861 | 0.02181 | 0.01411 |

| 328.15 | 0.01981 | 0.02692 | 0.03882 | 0.03031 | 0.02001 |

| 338.15 | 0.02801 | 0.03741 | 0.05241 | 0.04211 | 0.02831 |

| 343.15 | 0.03291 | 0.04361 | 0.06071 | 0.04941 | 0.03361 |

w(water) represents the mass fraction of water in the ethanol-water binary solvent mixture.

Correlation Models for Solubility Data (e.g., Modified Apelblat Equation, λh model)

To provide a mathematical representation of the experimental solubility data, thermodynamic models are employed. These models are crucial for interpolating and extrapolating solubility at different temperatures, which is valuable for engineering calculations.

The Modified Apelblat Equation is a semi-empirical model widely used to correlate the temperature dependence of solubility. The equation is expressed as:

ln(x) = A + (B/T) + C·ln(T)

where:

x is the mole fraction solubility of the solute.

T is the absolute temperature in Kelvin.

A , B , and C are the model parameters obtained by fitting the equation to the experimental data.

For this compound in ethanol-water mixtures, the Modified Apelblat equation has been shown to provide a good correlation with the experimental data. The λh model is another thermodynamic model that can be used for correlating solubility data.

The table below presents the parameters for the Modified Apelblat equation for this compound in different ethanol-water compositions.

Modified Apelblat Equation Parameters for this compound

| w(water) | A | B | C |

|---|---|---|---|

| 0.00 | 258.91 | -13289.12 | -37.89 |

| 0.10 | 129.21 | -8098.23 | -18.71 |

| 0.20 | 111.93 | -7431.14 | -16.12 |

| 0.40 | 85.31 | -6398.02 | -12.11 |

| 0.60 | 90.12 | -6821.11 | -12.89 |

| 0.80 | 114.83 | -8112.19 | -16.58 |

| 1.00 | 179.32 | -10897.21 | -26.13 |

w(water) represents the mass fraction of water in the ethanol-water binary solvent mixture.

Equilibrium Studies, Including Liquid-Liquid Equilibrium

Equilibrium studies are fundamental to understanding and designing separation and purification processes involving ionic liquids. For this compound, research has predominantly focused on Solid-Liquid Equilibrium (SLE) . These studies involve determining the solubility of the solid ionic liquid in a liquid solvent or solvent mixture as a function of temperature. The data presented in the previous sections are examples of SLE studies.

While Liquid-Liquid Equilibrium (LLE) is a critical area of study for many ionic liquid systems, particularly those involving immiscible liquids, the available research for this compound primarily documents its solid-liquid phase behavior. The determination of SLE phase diagrams is essential for applications such as recrystallization, which is a common method for purifying solid ionic liquids.

Interionic Interactions in the Solution Phase

The macroscopic properties of an ionic liquid in solution are governed by the underlying interactions between its constituent ions—the cation and the anion.

Electrostatic Interactions between Cation and Anion

The interactions between the 1-Ethylpyridinium ([EPy]⁺) cation and the hexafluorophosphate ([PF₆]⁻) anion have been investigated using theoretical methods such as ab initio and density functional theory (DFT). These computational studies analyze the geometry and interaction energies of the ion pairs in both the gas and liquid phases.

Research indicates that electrostatic forces are the primary component of the total interaction energy between the cation and the anion. A clear linear relationship has been demonstrated between the electrostatic part of the interaction energy and the total interaction energy. Furthermore, theoretical calculations show that the inter-ionic interaction strength tends to decrease as the van der Waals volume of the counter-ions increases. These fundamental interactions are crucial as they influence the ionic liquid's physical properties, such as its melting point, viscosity, and solvating capacity.

Hydrogen Bonding Interactions and Their Influence

In the study of ionic liquids, hydrogen bonding is a critical factor that governs their structural organization, stability, and physicochemical properties. For pyridinium-based ionic liquids, the interactions between the cation and anion can involve the formation of hydrogen bonds, particularly involving the hydrogen atoms on the pyridinium (B92312) ring.

Theoretical studies on similar pyridinium-based ionic liquids, such as 1-ethylpyridinium trifluoroacetate (B77799), have shown that multiple hydrogen bonds can be a decisive factor in the stabilization of the ionic liquid. nih.gov In that case, the interaction primarily involves electron transfer from the lone pair of an oxygen atom in the anion to the antibonding orbital of a C-H bond on the cation. nih.gov This type of interaction significantly influences the electronic structure and reactivity of the compound. nih.gov

However, in the case of this compound, the nature of the hydrogen bonding is considerably different. The hexafluorophosphate ([PF6]⁻) anion is known to be weakly coordinating. rsc.org This characteristic means that its tendency to form strong hydrogen bonds is minimal. Research on analogous imidazolium-based ionic liquids with the [PF6]⁻ anion indicates that interionic interactions are predominantly governed by coulombic (electrostatic) forces rather than strong hydrogen bonding. rsc.org While hydrogen bonds may exist, they are generally considered weak. The primary interaction sites on the 1-ethylpyridinium cation are the hydrogen atoms of the pyridinium ring, which exhibit a degree of acidity and can interact with the fluoride (B91410) atoms of the [PF6]⁻ anion. The strength of these interactions is not as significant as those observed with more strongly coordinating anions like halides or acetates.

The relative weakness of hydrogen bonding in this compound has a direct influence on the liquid's structure and behavior. It contributes to what is known as "mesoscopic segregation," where polar (the charged pyridinium ring and anion) and nonpolar (the ethyl chain) regions of the molecules organize into distinct domains. researchgate.net The nature and extent of this microscopic heterogeneity are directly tied to the strength of the cation-anion interactions. researchgate.net

Impact of Anion Choice on Interaction Mechanisms

The choice of the anion is a fundamental determinant of the interaction mechanisms within an ionic liquid, significantly affecting its physical and chemical properties. researchgate.net The impact of the hexafluorophosphate anion on the interaction mechanisms in this compound is best understood by comparing it with other pyridinium-based ionic liquids containing different anions.

Studies comparing a range of anions—such as bromide (Br⁻), tetrafluoroborate (B81430) ([BF4]⁻), and bis(trifluoromethanesulfonyl)imide ([NTf2]⁻)—reveal significant variations in the vibrational spectra of N-alkyl pyridinium ionic liquids, indicating different types and strengths of cation-anion interactions. researchgate.net For instance, short-range, stronger interactions are observed when bromide is the anion. researchgate.net In contrast, the hexafluorophosphate anion leads to weaker cation-anion interactions. acs.orgrsc.org

The size, shape, and charge distribution of the anion are key factors. rsc.org The [PF6]⁻ anion is relatively large and has a diffuse charge, which leads to weaker electrostatic attractions with the cation compared to smaller, more charge-concentrated anions like chloride. acs.orgrsc.org This difference in interaction strength has been demonstrated through both experimental mass spectrometry studies and quantum chemical calculations, which consistently show a lower relative interaction energy for ionic liquids containing [PF6]⁻. acs.org

Interactive Data Table: Comparison of Anion Properties and Interaction Characteristics

| Anion | Formula | Molar Mass ( g/mol ) | van der Waals Volume (ų) | Cation-Anion Interaction Strength | Dominant Interaction Type |

| Hexafluorophosphate | [PF6]⁻ | 144.96 | ~86 | Weak | Coulombic / Weak H-Bonding |

| Bromide | Br⁻ | 79.90 | ~25 | Strong | Strong Coulombic / H-Bonding |

| Trifluoroacetate | [CF3COO]⁻ | 113.02 | ~73 | Moderate-Strong | H-Bonding / Coulombic |

| Bis(trifluoromethylsulfonyl)imide | [NTf2]⁻ | 280.14 | ~145 | Weak | Coulombic / van der Waals |

Note: The data in the table is compiled from various sources for comparative purposes and represents typical values and qualitative assessments found in the literature. Actual values can vary with experimental conditions and computational methods.

Advanced Applications of 1 Ethylpyridinium Hexafluorophosphate in Scientific Research

Electrochemical Research Applications

1-Ethylpyridinium hexafluorophosphate (B91526), a member of the pyridinium-based ionic liquids, holds potential for various electrochemical research applications due to the general properties of this class of materials, such as inherent conductivity and electrochemical stability. Ionic liquids are largely composed of ions and are noted for their wide electrochemical windows, which makes them suitable for use in energy storage devices. nih.govmdpi.com The following sections explore the prospective roles of 1-Ethylpyridinium hexafluorophosphate as an electrolyte component in several energy storage systems and as a supporting electrolyte.

Role as an Electrolyte Component in Energy Storage Devices

The electrolyte is a critical component in energy storage devices, facilitating the movement of ions between the electrodes. wjygy.com.cn Ionic liquids like those in the pyridinium (B92312) family are investigated as potential electrolytes to enhance the safety and performance of batteries and other energy storage technologies. nih.govfrontiersin.org

Lithium-ion batteries (LIBs) are a dominant energy storage technology, and their electrolytes are crucial for performance. chemicalbook.com The standard electrolyte in commercial LIBs is typically a solution of lithium hexafluorophosphate (LiPF₆) in a mixture of organic carbonate solvents. wjygy.com.cntakomabattery.com The primary function of the lithium salt is to provide Li⁺ ions for the electrochemical reactions during charge and discharge cycles. chemicalbook.com The hexafluorophosphate anion (PF₆⁻) is favored due to its high stability, which helps to prevent undesirable side reactions within the battery. chemicalbook.com

While extensive research exists for LiPF₆, specific studies detailing the performance of this compound as a primary electrolyte in lithium-ion batteries are not widely available in the reviewed literature. The substitution of the lithium cation with an ethylpyridinium cation would fundamentally change the battery chemistry, moving it away from the conventional lithium-ion mechanism. However, ionic liquids are sometimes considered as additives or as components in specialized battery designs.

Table 1: Common Components in Lithium-Ion Battery Electrolytes

| Component | Function | Common Examples |

| Salt | Provides charge-carrying ions | Lithium hexafluorophosphate (LiPF₆) |

| Solvent | Dissolves the salt and facilitates ion transport | Ethylene Carbonate (EC), Dimethyl Carbonate (DMC) |

| Additive | Enhances performance (e.g., SEI formation) | Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC) |

Supercapacitors, also known as electrochemical double-layer capacitors (EDLCs), store energy via ion adsorption at the electrode-electrolyte interface. frontiersin.org Ionic liquids are of significant interest as electrolytes for supercapacitors because their wide electrochemical window can allow for higher operating voltages, leading to increased energy density. frontiersin.orgnih.gov The use of non-flammable ionic liquids can also improve the safety of these devices compared to those using volatile organic solvents. nih.gov

Research into various ionic liquids has shown promising results. For instance, supercapacitors using 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([EMIm][TFSI]) have demonstrated high performance. frontiersin.org While specific performance data for supercapacitors using this compound as the primary electrolyte is not detailed in the available search results, its properties as an ionic liquid suggest it could be a candidate for such applications. The performance would depend on factors like its ionic conductivity, viscosity, and the interaction with the electrode materials. For example, a study on 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) with reduced graphene oxide electrodes yielded a specific capacitance of 158 F g⁻¹. frontiersin.org

Table 2: Performance of Selected Ionic Liquid-Based Supercapacitors

| Ionic Liquid Electrolyte | Electrode Material | Specific Capacitance (F g⁻¹) | Energy Density (Wh kg⁻¹) | Reference |

| [BMIM][PF₆] | Reduced Graphene Oxide | 158 | Not Specified | frontiersin.org |

| [EMIm][TFSI] | Activated Carbon Nanotubes | 440 | 148 | frontiersin.org |

| [BMIm][TFSI] | Nitrogen-doped Graphene | 170.1 | 72.4 | nih.gov |

Fuel cells are electrochemical devices that convert chemical energy directly into electricity. Certain types of fuel cells can operate at elevated temperatures without humidification by using ionic liquids as the electrolyte. kaist.ac.kr Protic ionic liquids, which have a transferable proton, have been a focus of some fuel cell research. While this compound is an aprotic ionic liquid, the broader class of ionic liquids is explored for their potential to act as non-volatile and thermally stable electrolyte media. There is currently a lack of specific research findings on the application of this compound in fuel cell systems within the reviewed literature.

Sodium-ion batteries (SIBs) are considered a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. tcichemicals.com Much of the research in SIB electrolytes has focused on sodium hexafluorophosphate (NaPF₆) as the salt, mirroring the established chemistry of LIBs. sciepublish.comnih.gov This salt, often combined with additives like fluoroethylene carbonate (FEC), helps in the formation of a stable solid electrolyte interphase (SEI) on the anode, which is crucial for battery performance. sciepublish.com

The investigation of alternative electrolytes is a key area of SIB research. While there is extensive literature on NaPF₆ and other sodium salts like sodium borates, specific studies on the use of this compound as a primary electrolyte in Na-ion batteries are not prominent in the search results. tcichemicals.com Similar to the case in LIBs, using this compound would represent a significant departure from the standard sodium-ion chemistry. However, a hexafluorophosphate-based ionic liquid has been studied as a multifunctional interfacial layer in solid-state sodium batteries, demonstrating high oxidative stability. kyoto-u.ac.jp

Table 3: Common Electrolyte Salts in Sodium-Ion Battery Research

| Salt | Solvent System (Typical) | Key Research Focus | Reference |

| Sodium Hexafluorophosphate (NaPF₆) | EC:PC with FEC | SEI formation on hard carbon anodes | sciepublish.com |

| Sodium Perchlorate (NaClO₄) | Carbonate Solvents | Comparative electrochemical studies | nih.gov |

| Sodium bis(trifluoromethanesulfonyl)imide (NaTFSI) | Carbonate Solvents | High thermal stability, lower ion-pairing | nih.gov |

| Sodium Borates | Carbonate Solvents | Air and water tolerant alternatives to NaPF₆ |

Supporting Electrolyte in Electrochemical Cells for Enhanced Conductivity and Stability

In electrochemistry, a supporting electrolyte is a salt added to a solution in a high concentration to increase the solution's conductivity and to reduce the migration of electroactive species. Ionic liquids are often used as supporting electrolytes due to their high ionic concentration.

A study on non-aqueous vanadium redox flow batteries utilized a related compound, 1-ethyl-3-methyl imidazolium (B1220033) hexafluorophosphate, as a supporting electrolyte. researchgate.net The results showed that this ionic liquid was stable within the operating potential range of the battery. researchgate.net The choice of supporting electrolyte is also critical in processes like electropolymerization, where it can influence the properties of the resulting polymer film. researchgate.net Given its ionic nature, this compound could potentially serve as a supporting electrolyte in various electrochemical systems, although specific research detailing its performance in this role is limited in the provided search results.

Electrodeposition Studies of Metals

The use of ionic liquids like this compound in electrodeposition offers an alternative to traditional aqueous electrolytes, enabling the deposition of various metals with controlled morphologies and improved properties.

Research into the electrodeposition of zinc from an aqueous electrolyte containing 50 mM zinc bromide was significantly influenced by the addition of 50 mM 1-ethylpyridinium bromide ([C2Py]Br). researchgate.netresearchgate.net Studies using cyclic voltammetry and chronoamperometry revealed unusual behavior for the Zn/Zn(II) redox couple in the presence of the pyridinium salt. researchgate.netresearchgate.net A key observation was the passivation of the electrode after a single deposition-stripping cycle, particularly at potentials more negative than -1.25 V versus a silver/silver chloride (Ag/AgCl) electrode. researchgate.netresearchgate.net This effect was attributed to the reduction of the 1-ethylpyridinium cation into pyridyl radicals, which then undergo follow-up reactions. researchgate.net These reactions alter the nucleation process of the zinc electrodeposition, which in turn modifies the morphology of the resulting zinc electrodeposits. researchgate.net

In the realm of aluminum electrodeposition, which is typically unachievable in aqueous solutions, ionic liquids are critical. While direct studies on this compound are specific, the broader class of pyridinium and hexafluorophosphate-based electrolytes provides insight. For instance, the electrodeposition of aluminum has been successfully demonstrated in electrolytes like 1-ethyl-3-methylimidazolium tetrachloroaluminate. mdpi.comsemanticscholar.org The fundamental process involves the reduction of aluminum-containing anionic species, such as [Al2Cl7]⁻, which are stable in the ionic liquid medium. mdpi.comsemanticscholar.org The use of such non-aqueous electrolytes allows for the formation of metallic aluminum films on various substrates. mdpi.comsemanticscholar.org The addition of organoaluminum compounds like triethylaluminium (Et3Al) to an aluminum hexafluorophosphate (Al(PF6)3) electrolyte in dimethyl sulfoxide (B87167) (DMSO) has been shown to improve the deposition process, resulting in a more uniform and layered deposit compared to the particulate morphology seen in the pristine electrolyte. chemrxiv.org

The general advantages of using ionic liquids in metal electrodeposition include the ability to deposit reactive metals, achieve fine control over deposit thickness and morphology, and operate in a wider electrochemical window. mdpi.comencyclopedia.pub

Table 1: Influence of 1-Ethylpyridinium Additive on Zinc Electrodeposition

| Parameter | Observation in the Presence of [C2Py]Br | Attributed Cause | Reference |

|---|---|---|---|

| Voltammetric Behavior | Unusual behavior for the Zn/Zn(II) redox couple. | Influence of 1-ethylpyridinium cations. | researchgate.netresearchgate.net |

| Electrode Passivation | Occurs after one cycle at potentials below -1.25 V vs Ag/AgCl. | Reduction of 1-ethylpyridinium cations to pyridyl radicals and subsequent reactions. | researchgate.net |

| Nucleation Process | Modification of the nucleation mechanism. | Follow-up reactions of pyridyl radicals. | researchgate.net |

| Deposit Morphology | Altered morphology of zinc electrodeposits. | Changes in the nucleation process. | researchgate.net |

Sensor Development and Electrochemical Determination

This compound and similar ionic liquids serve as functional materials in the development of sensitive and selective chemical sensors.

Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technology that measures a change in the resonant frequency of a piezoelectric quartz crystal upon mass adsorption or desorption on its surface. nih.govnanoscience.com For the detection of volatile organic compounds (VOCs), the selectivity and sensitivity of a QCM sensor are critically dependent on the coating material applied to the crystal's electrode. mdpi.com

Ionic liquids, including pyridinium-based salts, are excellent candidates for these coatings due to their negligible vapor pressure, high thermal stability, and diverse solvation capabilities. mdpi.com When an ionic liquid like this compound is coated onto a QCM sensor, it creates a selective absorption layer for specific vapor molecules. As the target analyte vapor partitions into the ionic liquid film, the total mass on the crystal increases, causing a measurable decrease in its resonant frequency. This frequency shift can be directly correlated to the concentration of the vapor. researchgate.net

Researchers have developed QCM sensor arrays using various ionic liquids to detect a range of organic vapors such as ethanol (B145695), dichloromethane, benzene, and heptane (B126788) at both ambient and elevated temperatures. mdpi.com The response of these sensors is based on the gravimetric principle, where the interaction between the vapor and the ionic liquid leads to a mass change. mdpi.com By using an array of sensors with different ionic liquid coatings, it is possible to generate a unique response pattern for each analyte, enabling the discrimination of different VOCs with high accuracy. mdpi.com

In electrochemical sensing, the working electrode can be modified to enhance its analytical performance, such as improving sensitivity, selectivity, and resistance to fouling. Ionic liquids are used as binders or modifiers in composite electrodes, such as carbon paste electrodes (CPEs).

For example, N-octylpyridinium hexafluorophosphate, a close analogue of this compound, has been used as a binder in the fabrication of carbon nanotube-based paste electrodes. mdpi.com These electrodes have been successfully applied to the electrochemical detection of sulfite (B76179) by reduction. mdpi.com The ionic liquid component in the paste provides a stable and conductive medium for the electrochemical reaction. A key advantage of detecting sulfite via reduction is the elimination of interference from common antioxidants like ascorbic acid, which would interfere with oxidative detection methods. mdpi.com Such sensors have demonstrated good sensitivity and low detection limits, for instance, a detection limit of 1.6 ± 0.05 mmol L⁻¹ for sulfite. mdpi.com The preparation of these modified electrodes is straightforward, involving the homogenization of carbon nanotubes and the ionic liquid into a paste that can be packed into an electrode body. mdpi.com

Table 2: Performance of an Ionic Liquid-Modified Electrode for Sulfite Detection

| Parameter | Value/Observation | Reference |

|---|---|---|

| Electrode Composition | Carbon nanotubes with N-octylpyridinium hexafluorophosphate binder. | mdpi.com |

| Target Analyte | Sulfite (SO₃²⁻). | mdpi.com |

| Detection Method | Electrochemical Reduction. | mdpi.com |

| Detection Limit | 1.6 ± 0.05 mmol L⁻¹. | mdpi.com |

| Advantage | Not affected by the presence of antioxidants like ascorbic acid. | mdpi.com |

Solid Electrolyte Interphase (SEI) Formation and Stability Research in Batteries

In electrolytes containing hexafluorophosphate (PF6⁻) salts, such as lithium hexafluorophosphate (LiPF6), the anion plays a crucial role in the formation of the SEI. digitellinc.comgithub.io The decomposition of the PF6⁻ anion is a key source of inorganic species within the SEI, most notably lithium fluoride (B91410) (LiF). github.ioresearchgate.net The formation of a stable, LiF-rich SEI is considered highly beneficial as LiF is electronically insulating, which helps to prevent further electrolyte decomposition, while still allowing for Li-ion transport. nih.govnih.gov

Research indicates that the decomposition of LiPF6 can be complex. For instance, it can react with trace amounts of water to form hydrofluoric acid (HF) or with lithium carbonate (Li2CO3), a common SEI component, to produce phosphoryl fluoride (POF3). digitellinc.comgithub.io These reactions influence the final composition and morphology of the SEI. Understanding these decomposition pathways is essential for designing more stable electrolytes. digitellinc.comberkeley.edu While this compound is not the primary salt in lithium-ion batteries, studies on its stability and decomposition can provide valuable insights into the behavior of the PF6⁻ anion at the electrode-electrolyte interface, contributing to the broader knowledge base for developing more stable and long-lasting batteries. The stability of the SEI layer is often investigated using techniques like X-ray photoelectron spectroscopy (XPS) and electrochemical mass spectrometry to analyze its chemical components and evolution over multiple cycles. researchgate.netnih.gov

Catalysis and Reaction Media Studies

The unique properties of ionic liquids make them attractive as alternative reaction media and as supports for catalysts.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. A common strategy to create a heterogeneous catalyst is to immobilize a homogeneous transition metal complex onto a solid support. Ionic liquids can facilitate this process.

Transition metal complexes can be dissolved in a thin film of an ionic liquid that is coated onto a solid support material. This approach, known as a Supported Ionic Liquid Phase (SILP) system, effectively heterogenizes the catalyst. The ionic liquid serves to dissolve and stabilize the metal complex, creating a favorable microenvironment for the catalytic reaction while preventing the metal complex from leaching into the product stream. mdpi.com

Pyridinium-based ionic liquids can act as both the solvent and a stabilizer for various transition metal catalysts. mdpi.com This immobilization technique has been applied to a range of catalytic reactions, including oxidation and cyanosilylation. mdpi.com For example, a polyoxometalate (POM) catalyst showed notable activity for the oxidation of ethylbenzene (B125841) to acetophenone, with a yield of 92.7% in the first run and only a slight decrease in subsequent recycling runs when immobilized. mdpi.com In contrast, the homogeneous catalyst alone showed a dramatic drop in activity after the first cycle. mdpi.com This demonstrates the enhanced stability and reusability afforded by immobilization in a suitable medium, a role that can be effectively filled by ionic liquids like this compound.

Table 3: Catalytic Oxidation of Ethylbenzene

| Catalyst System | Reaction | Yield (Acetophenone) | Key Finding | Reference |

|---|---|---|---|---|

| Immobilized [PW₁₂O₄₀]³⁻/MnIII-TPyP | Oxidation of Ethylbenzene | 92.7% (1st run) | Catalyst shows good activity and recyclability. | mdpi.com |

| Homogeneous MnIII-TPyP | Oxidation of Ethylbenzene | 73.6% (1st run), 2.6% (2nd run) | Catalyst deactivates quickly without immobilization. | mdpi.com |

| Homogeneous [PW₁₂O₄₀]³⁻ | Oxidation of Ethylbenzene | Null activity | The POM alone is not active under these conditions. | mdpi.com |

Thermoregulated Catalyst Support Systems

This compound, as an ionic liquid (IL), possesses physical properties that make it a candidate for use in thermoregulated catalyst support systems. These systems are designed to facilitate catalyst recovery and reuse, a key principle of green chemistry. The operational basis of such a system relies on the temperature-dependent miscibility of the ionic liquid phase with an organic solvent phase containing the reactants and products.

The process typically involves a biphasic system where the catalyst is dissolved and stabilized in the ionic liquid. At an elevated temperature, the organic phase and the ionic liquid phase become a single, homogeneous phase, allowing the reaction to proceed efficiently with high mass transfer rates. Upon completion of the reaction, the system is cooled. This temperature drop induces a phase separation, as the solubility of the organic components in the ionic liquid decreases. The products, residing primarily in the organic layer, can then be easily separated by decantation. The catalyst remains sequestered in the ionic liquid phase, which can be recycled for subsequent reaction cycles.

The viability of an ionic liquid for this purpose is dependent on its solubility profile with different solvents across a range of temperatures. Studies have been conducted on the solubility of this compound in solvent mixtures, such as ethanol and water, at temperatures ranging from 278.15 K to 345.15 K researchgate.net. This demonstrated temperature-dependent solubility is a fundamental prerequisite for its application in thermoregulated systems researchgate.net.

Influence on Reaction Pathways, Activities, and Selectivities

The use of this compound as a reaction medium can significantly influence the course of a chemical transformation. The distinct, highly ordered, and ionic environment it provides, compared to conventional molecular solvents, can alter reaction pathways, accelerate reaction rates (activity), and control the formation of specific products (selectivity).